Lanadoxin
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Overview
Description
It is primarily used to treat various heart conditions, including atrial fibrillation, atrial flutter, and heart failure . Lanadoxin works by increasing the force of myocardial contractions, thereby improving the efficiency of the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanadoxin is typically extracted from the Digitalis lanata plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified extract is then subjected to chemical reactions to isolate digoxin.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from Digitalis lanata, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .
Chemical Reactions Analysis
Types of Reactions: Lanadoxin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .
Scientific Research Applications
Lanadoxin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cardiac glycosides and their interactions with other molecules.
Biology: Employed in research on cellular ion transport mechanisms and their role in cardiac function.
Medicine: Investigated for its potential in treating other conditions beyond heart failure, such as certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The increased intracellular calcium enhances myocardial contractility, thereby improving cardiac output .
Comparison with Similar Compounds
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetics.
Ouabain: A cardiac glycoside that is less commonly used due to its higher toxicity.
Deslanoside: Similar to Lanadoxin but with a shorter duration of action.
Uniqueness: this compound is unique due to its well-established therapeutic profile, relatively favorable safety margin, and extensive clinical use. Its ability to improve heart function without significantly affecting mortality rates makes it a valuable treatment option for heart failure and atrial fibrillation .
Properties
CAS No. |
53735-73-2 |
---|---|
Molecular Formula |
C30H44O9 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
IOXIBFLACIBMNF-RBRVDKDNSA-N |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Origin of Product |
United States |
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